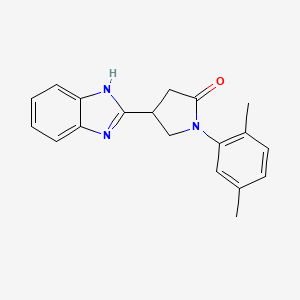
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one: , often referred to as Benzimidazolone , is a heterocyclic organic compound. Its chemical structure consists of a benzimidazole ring fused with a pyrrolidinone moiety. Let’s break down its components:
Benzimidazole Ring: This bicyclic system contains a nitrogen atom in the 1-position and a carbon-carbon double bond between positions 2 and 3.
Pyrrolidinone Moiety: A five-membered ring with a ketone group (C=O) at position 2.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of benzimidazolones. One common method involves the condensation of o-phenylenediamine with an aldehyde or ketone. Here’s a simplified route:
Condensation Reaction:
Industrial Production:: Industrial-scale production typically involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented. Researchers often optimize existing synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity:: Benzimidazolones exhibit diverse reactivity due to their unique structure. Some notable reactions include:
Oxidation: Benzimidazolones can be oxidized to form imidazoles.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the nitrogen atom or other positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on reaction conditions and substituents. For example:
- Oxidation yields imidazoles.
- Reduction produces the corresponding alcohol.
Scientific Research Applications
Benzimidazolones find applications across scientific disciplines:
Medicine: Some derivatives exhibit antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Used as building blocks for drug discovery.
Industry: Employed in dye synthesis and materials science.
Mechanism of Action
The exact mechanism varies based on the specific benzimidazolone derivative. common mechanisms involve interactions with cellular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Benzimidazolones share similarities with other heterocyclic compounds, including:
Benzimidazoles: These lack the pyrrolidinone moiety.
Imidazoles: Similar ring structure but without the pyrrolidinone component.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-13(2)17(9-12)22-11-14(10-18(22)23)19-20-15-5-3-4-6-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
RGLYMPLFGXBJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















